N-(2,4-dimethoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenylamine and 4-methoxybenzaldehyde. The synthesis may proceed through the formation of intermediate compounds such as imines or Schiff bases, followed by cyclization and acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial effects.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Other compounds in this class may include diltiazem and clentiazem, which are known for their cardiovascular effects.
Phenylacetamide Derivatives: Compounds such as paracetamol (acetaminophen) share structural similarities and may exhibit different pharmacological properties.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N2O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H26N2O5S/c1-31-18-10-8-17(9-11-18)24-15-26(30)28(21-6-4-5-7-23(21)34-24)16-25(29)27-20-13-12-19(32-2)14-22(20)33-3/h4-14,24H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
ZUUMREXIZNOVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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